molecular formula C41H76O8 B082903 2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE CAS No. 14450-05-6

2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE

Cat. No.: B082903
CAS No.: 14450-05-6
M. Wt: 697 g/mol
InChI Key: IBKKMFMBXQARGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple ester linkages and long carbon chains. It is often used in industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of nonanoic acid with a polyol, such as 1,3-propanediol, in the presence of a catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where nonanoic acid and 1,3-propanediol are fed into a reactor with a suitable catalyst. The reaction mixture is then subjected to distillation to remove by-products and purify the ester.

Chemical Reactions Analysis

Types of Reactions

2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acid chlorides and alcohols can be used for ester substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release nonanoic acid and 1,3-propanediol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid, methyl ester: A simpler ester of nonanoic acid with different physical and chemical properties.

    Pelargonic acid: Another name for nonanoic acid, often used in similar applications.

    Pentaerythrityl tetranonanoate: A related compound with multiple ester linkages and similar industrial uses.

Uniqueness

2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its multiple ester linkages and long carbon chains make it suitable for specialized applications in various fields.

Properties

CAS No.

14450-05-6

Molecular Formula

C41H76O8

Molecular Weight

697 g/mol

IUPAC Name

[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propyl] nonanoate

InChI

InChI=1S/C41H76O8/c1-5-9-13-17-21-25-29-37(42)46-33-41(34-47-38(43)30-26-22-18-14-10-6-2,35-48-39(44)31-27-23-19-15-11-7-3)36-49-40(45)32-28-24-20-16-12-8-4/h5-36H2,1-4H3

InChI Key

IBKKMFMBXQARGV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC

14450-05-6

physical_description

Liquid

Origin of Product

United States

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